(3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide is a chemical compound that has garnered attention in pharmaceutical research, particularly in the context of lipid-lowering agents. This compound is structurally related to Ezetimibe, a drug used to reduce cholesterol levels by inhibiting the absorption of cholesterol in the intestines.
The compound is often referenced in patents and scientific literature, highlighting its significance in drug formulation and stability studies. It is classified under various chemical databases, including PubChem and LGC Standards, which provide detailed information regarding its molecular structure and properties .
This compound falls under the category of carboxamides, specifically those that incorporate a phenolic moiety and fluorinated aromatic groups. Its systematic name reflects its stereochemistry and functional groups, indicating its potential biological activity.
The synthesis of (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yield and purity .
The molecular formula of (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide is , with a molecular weight of approximately 409.43 g/mol. The structure features:
The compound's stereochemistry is critical for its pharmacological activity. The specific configuration at the chiral centers influences how it interacts with biological systems .
(3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide can participate in several chemical reactions:
Technical details such as reaction mechanisms and kinetics are essential for understanding the stability and reactivity of this compound .
The mechanism by which (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide exerts its effects is primarily related to its structural similarity to Ezetimibe. It is believed to inhibit cholesterol absorption in the intestines by:
Data from studies indicate that compounds with similar structures exhibit significant reductions in plasma cholesterol levels when tested in vivo .
Relevant data from stability studies indicate that maintaining specific storage conditions can prolong shelf life and efficacy .
(3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide has applications in:
Research continues into optimizing its synthesis and exploring new therapeutic applications based on its molecular structure and mechanism of action .
The synthesis of (3R)-N,6-bis(4-fluorophenyl)-2-(4-hydroxyphenyl)oxane-3-carboxamide demands precise stereocontrol to establish the (2R,3R,6S) configuration of its tetrahydropyran core, as verified by analytical standards and pharmacopeial documentation [3] [5]. This compound, designated as Ezetimibe Tetrahydropyran Impurity (CAS 1296129-15-1), serves as a critical reference standard in pharmaceutical quality control [2] [7]. The molecular framework (C₂₄H₂₁F₂NO₃, MW 409.43 g/mol) necessitates enantioselective methodologies for the oxane ring, followed by regioselective installation of the fluorophenyl and hydroxyphenyl groups [1] [5].
The tetrahydropyran ring adopts a chair conformation with defined (2R,3R,6S) stereochemistry, achieved through asymmetric catalysis. Key approaches include:
Table 1: Comparative Analysis of Tetrahydropyran Synthesis Methods
Method | Catalyst/Reagent | ee/de (%) | Overall Yield (%) |
---|---|---|---|
Oxa-Michael/Aldol | Takemoto's Catalyst | 92% ee | 45% |
Diels-Alder Cyclization | (S,S)-t-Bu-BOX-Cu(OTf)₂ | 98% de | 62% |
Critical to process optimization is minimizing epimerization at C3 during carboxamide formation. This is achieved through low-temperature (-78°C) acylation of the corresponding amine with 4-fluorobenzoyl chloride, followed by in situ borohydride reduction [4].
Regioselective installation of the 4-fluorophenyl groups at C6 and the carboxamide nitrogen employs transition metal-catalyzed cross-coupling:
Table 2: Optimization of Fluorophenyl Coupling Reactions
Reaction Type | Catalyst System | Base/Solvent | Yield (%) |
---|---|---|---|
Suzuki-Miyaura (C6) | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 95% |
Buchwald-Hartwig (N) | Pd₂(dba)₃/XPhos, Cs₂CO₃ | 1,4-Dioxane | 88% |
The 4-hydroxyphenyl group at C2 requires orthogonal protection during fluorophenyl installation due to its phenolic reactivity:
Table 3: Hydroxyphenyl Protection/Deprotection Performance
Protecting Group | Protection Reagent | Deprotection Reagent | Deprotection Yield (%) |
---|---|---|---|
TBDMS Ether | TBDMSCl, Imidazole | TBAF in THF | 98% |
Benzyl Ether | BnBr, NaH | H₂, Pd/C | 78% |
Post-deprotection, the phenolic hydroxyl is confirmed by FT-IR (broad peak at 3250 cm⁻¹) and ¹H NMR (δ 8.2 ppm, exchangeable with D₂O) [3] [5]. Final purification via preparative HPLC (C18 column, methanol/water gradient) ensures >95% chemical and stereochemical purity, as mandated for pharmaceutical reference standards [2] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3